molecular formula C16H15NO3 B188121 N-(2-methoxyphenyl)-3-oxo-3-phenylpropanamide CAS No. 92-16-0

N-(2-methoxyphenyl)-3-oxo-3-phenylpropanamide

Cat. No.: B188121
CAS No.: 92-16-0
M. Wt: 269.29 g/mol
InChI Key: FTYSHTGKLFLKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoyl-2’-methoxyacetanilide is an organic compound with the molecular formula C16H15NO3. It is a derivative of acetanilide, where the acetanilide core is substituted with a benzoyl group and a methoxy group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-2’-methoxyacetanilide typically involves the reaction of 2-methoxyaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of 2-Benzoyl-2’-methoxyacetanilide can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing efficient mixing techniques. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-2’-methoxyacetanilide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzoyl-2’-methoxyacetanilide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzoyl-2’-methoxyacetanilide involves its interaction with specific molecular targets. The benzoyl group can interact with proteins or enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylacetanilide: Similar structure but lacks the methoxy group.

    2-Methoxyacetanilide: Similar structure but lacks the benzoyl group.

    Benzanilide: Lacks both the methoxy and benzoyl groups.

Uniqueness

2-Benzoyl-2’-methoxyacetanilide is unique due to the presence of both the benzoyl and methoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

92-16-0

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-oxo-3-phenylpropanamide

InChI

InChI=1S/C16H15NO3/c1-20-15-10-6-5-9-13(15)17-16(19)11-14(18)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,19)

InChI Key

FTYSHTGKLFLKRX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC(=O)C2=CC=CC=C2

92-16-0

solubility

40.4 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.